molecular formula C13H12ClN5 B2628513 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1513704-28-3

1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2628513
M. Wt: 273.72
InChI Key: OSSWNOUJZDMFDV-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 1513704-28-3, is a chemical with the molecular formula C13H12ClN5 . It has a molecular weight of 273.72 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidin-4-amine core, with a 3-chlorophenylmethyl group at the 1-position and a methyl group at the 6-position .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.46±0.1 g/cm3 .

Scientific Research Applications

Synthetic Pathways and Heterocyclic Chemistry

The synthesis of heterocyclic compounds like pyrazolo[3,4-d]pyrimidines is a subject of considerable interest due to their wide-ranging applications in medicinal chemistry and drug discovery. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, as a scaffold, illustrates the reactivity and utility of related heterocyclic compounds in the synthesis of diverse heterocycles, including pyrazolo-imidazoles, -thiazoles, and others, underlining their importance as building blocks in heterocyclic chemistry (Gomaa & Ali, 2020).

Medicinal Chemistry and Drug Discovery

Pyrazolo[1,5-a]pyrimidine scaffolds, sharing a core resemblance with pyrazolo[3,4-d]pyrimidines, are highlighted for their broad range of medicinal properties, including anticancer, anti-inflammatory, and central nervous system (CNS) activities. These scaffolds serve as a basis for developing drug-like candidates with significant biological activities. The structure-activity relationship (SAR) studies on these scaffolds emphasize their potential in targeting various diseases, offering a blueprint for further medicinal exploration of pyrazolo[3,4-d]pyrimidines (Cherukupalli et al., 2017).

Antimicrobial Applications

Research on pyrazole clubbed with pyrimidine derivatives has underscored their potent antimicrobial properties. These studies have identified synthetic approaches and structural modifications that enhance antimicrobial efficacy, indicating that pyrazolo[3,4-d]pyrimidines could potentially contribute to the development of new antimicrobial agents. This suggests a promising avenue for applying 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in antimicrobial research, leveraging its structural framework (Trivedi, Joshi, & Patel, 2022).

Optoelectronic Materials

The incorporation of pyrazolo and pyrimidine moieties into π-extended conjugated systems has been explored for the development of optoelectronic materials. These heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidines, are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion, demonstrating the versatility and potential of these compounds beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

While specific future directions for this compound are not available in the retrieved data, compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, are being actively researched for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-8-17-12(15)11-6-16-19(13(11)18-8)7-9-3-2-4-10(14)5-9/h2-6H,7H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSWNOUJZDMFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

1513704-28-3
Record name 1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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